16alpha-Methyl-9alpha-fluorocortisol 21-acetate
Overview
Description
16alpha-Methyl-9alpha-fluorocortisol 21-acetate is a useful research compound. Its molecular formula is C24H33FO6 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Biological Activity
16alpha-Methyl-9alpha-fluorocortisol 21-acetate, also known as fludrocortisone acetate, is a synthetic corticosteroid with significant mineralocorticoid and glucocorticoid properties. It is primarily used in the treatment of conditions related to adrenal insufficiency and has a complex profile of biological activity that impacts various physiological processes.
Pharmacological Properties
Fludrocortisone acetate exhibits potent mineralocorticoid activity, which is approximately 200-400 times greater than that of cortisol. Its glucocorticoid potency is about 5-10 times that of endogenous cortisol . The compound acts on mineralocorticoid receptors (MR) in the renal tubules, enhancing sodium reabsorption and potassium excretion, which leads to increased plasma sodium levels and blood pressure regulation .
Mechanism of Action:
- Mineralocorticoid Receptor Agonism: Fludrocortisone binds to MR, resulting in increased expression of sodium channels and Na⁺/K⁺ ATPase in renal cells, promoting sodium retention and fluid balance.
- Glucocorticoid Receptor Agonism: Although weaker than its mineralocorticoid effects, fludrocortisone also activates glucocorticoid receptors (GR), influencing anti-inflammatory pathways and immune responses .
Biological Activity Overview
The biological activity of fludrocortisone can be summarized as follows:
Activity Type | Effect |
---|---|
Mineralocorticoid | Increases sodium reabsorption, leading to fluid retention |
Glucocorticoid | Anti-inflammatory effects; modulates immune response |
Blood Pressure Regulation | Elevates blood pressure through sodium retention |
Case Studies and Research Findings
-
Adrenal Insufficiency Treatment:
Fludrocortisone is utilized as a replacement therapy for patients with primary adrenal insufficiency (Addison's disease). Clinical studies have shown significant improvements in symptoms such as fatigue and hypotension when administered fludrocortisone . -
Impact on Electrolytes:
A study demonstrated that fludrocortisone administration resulted in increased plasma sodium and decreased plasma potassium levels in patients with adrenal insufficiency. This electrolyte balance is crucial for maintaining cardiovascular stability . -
Inflammatory Response Modulation:
Research indicates that fludrocortisone can reduce inflammatory markers in conditions such as asthma and rheumatoid arthritis. Its glucocorticoid activity helps suppress pro-inflammatory cytokines, providing therapeutic benefits in chronic inflammatory diseases .
Safety and Side Effects
While fludrocortisone is effective, it is associated with potential side effects including hypertension, hypokalemia, and fluid retention. Long-term use may lead to complications such as heart failure or edema due to excessive sodium retention . Monitoring electrolyte levels is essential during treatment.
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWOWAMHCZEEC-RPRRAYFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-94-3 | |
Record name | 16alpha-Methyl-9alpha-fluorocortisol 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.ALPHA.-METHYL-9.ALPHA.-FLUOROCORTISOL 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FK0PVT4PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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